

# Pitolisant Hydrochloride: A Deep Dive into its Crystalline Landscape

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## Compound of Interest

Compound Name: Pitolisant Hydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pitolisant hydrochloride**, the active pharmaceutical ingredient in Wakix®, is a first-in-class histamine H3 (H3) receptor antagonist/inverse agonist used for the treatment of excessive daytime sleepiness in adults with narcolepsy.[1][2] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical factors that can influence its stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic forms of **Pitolisant hydrochloride**, presenting key data in a structured format and detailing the experimental methodologies used for their characterization.

## Crystal Structure and Polymorphism of Pitolisant Hydrochloride

The solid-state landscape of **Pitolisant hydrochloride** is complex, featuring a stable crystalline form, metastable polymorphs, and various hydrated and amorphous states. While a monoclinic P21 form has been noted in patents, detailed public information has been scarce until more recent comprehensive studies.[1][3]

## Form I: The Stable Polymorph

The most stable and well-characterized form of **Pitolisant hydrochloride** is designated as Form I.<sup>[1]</sup> Extensive crystallization experiments from various solutions have consistently yielded this form.<sup>[1]</sup>

Crystal Structure: Form I crystallizes in the monoclinic P21 space group.<sup>[1]</sup> A key feature of its crystal structure is the presence of disorder and a variable degree of hydration.<sup>[1][3]</sup> The structure consists of alternating ionic and nonionic regions, a reflection of the amphiphilic nature of the Pitolisant cation.<sup>[1]</sup> Key intermolecular interactions include an ionic N–H<sup>+</sup>...Cl<sup>-</sup> hydrogen bond and multiple C–H...Cl interactions.<sup>[1]</sup>

Crystallographic Data for Pitolisant  
Hydrochloride Form I

Empirical formula	C <sub>17</sub> H <sub>27.4</sub> Cl <sub>1</sub> N <sub>1</sub> O <sub>1.2</sub>
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Formula weight	314.31
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Temperature (K)	150
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Crystal system	monoclinic
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Space group	P21
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a (Å)	7.0858(3)
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b (Å)	17.5583(8)
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c (Å)	7.2343(3)
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α (°)	90
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β (°)	100.869(2)
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γ (°)	90
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Volume (Å <sup>3</sup> )	884.68(7)
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Z	2
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Density (calculated) (g/cm <sup>3</sup> )	1.180
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μ (mm <sup>-1</sup> )	1.833
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F(000)	338.4
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Data sourced from Patel, J. et al. (2024).[\[1\]](#)

## Metastable Polymorphs: Forms II and III

In addition to the stable Form I, at least two metastable polymorphs, designated Form II and Form III, have been identified.[\[1\]](#) These forms are not typically obtained from solution crystallization but appear during the crystallization of molten **Pitolisant hydrochloride**.[\[1\]](#)

A recent patent has also disclosed a "Form II", though its direct correspondence to the Form II identified in academic literature is not definitively established.[\[4\]](#) This patent-described Form II

is characterized by specific X-ray powder diffraction (XRPD) peaks and thermal properties.[4]

Characteristic XRPD Peaks (2θ) for Patent-Described Form II
16.8°
18.2°
18.5°
21.0°
25.1°
(± 0.2° 2θ). Data sourced from WO2024201139A1.[4]

The thermal behavior of these polymorphs is distinct. Upon heating, Form I melts, and upon subsequent cooling and reheating, the metastable Forms II and III can be observed before eventual conversion back to the stable Form I.[1]

Thermal Analysis Data (DSC) for Pitolisant Hydrochloride Polymorphs	
Form II (Patent-described)	Melting point between 90 °C and 95 °C.[4]
Endothermic peak with an onset between 90 °C and 97 °C.[4]	
Form I, II, and III (Academic study)	DSC analysis with heating and cooling rates of 10 °C min <sup>-1</sup> shows the melting of Form I, followed by the appearance of Forms II and III during the crystallization of the melt.[1]

## Hydrated and Amorphous Forms

The propensity of **Pitolisant hydrochloride** to incorporate water is evident not only in the partial hydration of Form I but also in the existence of distinct hydrated forms. Patent literature describes several hydrated states, including sesquihydrate, dihydrate, hemipentahydrate, and pentahydrate forms, each with characteristic XRPD patterns.[5] Furthermore, an amorphous form of **Pitolisant hydrochloride** has also been reported in patent filings.[6]

## Experimental Methodologies

The characterization of **Pitolisant hydrochloride**'s solid forms relies on a suite of analytical techniques. Detailed experimental protocols are crucial for reproducible results.

### Crystallization of Polymorphs

- Form I (from solution): Single crystals of Form I can be grown by slow interdiffusion. A typical method involves carefully layering diisopropyl ether over a solution of **Pitolisant hydrochloride** in dioxane.[1] This process leads to the formation of thin platelets of the monoclinic P21 form.[1]
- Forms II and III (from melt): These metastable forms are generated by heating Form I to its melting point and then cooling the melt.[1] Variable-temperature powder X-ray diffraction (VT-PXRD) is instrumental in observing the transient appearance of these forms during controlled heating and cooling cycles.[1]

### Single-Crystal X-ray Diffraction (SC-XRD)

- Data Collection: Data are collected on a diffractometer equipped with a microfocus source (e.g., Ga K $\alpha$  radiation,  $\lambda = 1.34139 \text{ \AA}$ ) and a CMOS detector.[7]
- Temperature: Measurements are typically carried out at low temperatures (e.g., 150 K) using a cryostream system to minimize thermal motion.[7]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . [7] Software suites such as APEX4 are used for data collection and processing.[7]

### Powder X-ray Diffraction (PXRD)

- Purpose: PXRD is used to analyze bulk crystalline samples, identify different polymorphic forms, and compare experimental patterns with those simulated from single-crystal data.[7]
- Instrumentation: A powder diffractometer with, for example, Cu K $\alpha$  radiation is used.
- Sample Preparation: Samples are typically gently ground to ensure random orientation of the crystallites.

## Differential Scanning Calorimetry (DSC)

- Purpose: DSC is employed to determine the melting points, enthalpies of fusion, and to observe phase transitions between polymorphic forms.[8]
- Protocol: A few milligrams (e.g., 1-5 mg) of the sample are placed in an aluminum pan. The analysis is carried out under a nitrogen atmosphere with a defined heating and cooling rate (e.g., 10 °C/min).[4][9] For studying metastable forms, rapid heating rates (e.g., 100 °C/min) can be used to minimize transitions during the scan.[9] A typical DSC protocol for investigating the melt crystallization of **Pitolisant hydrochloride** involves:
  - Heating from 20 °C to 150 °C at 10 °C/min.
  - Cooling from 150 °C to 0 °C at 10 °C/min.
  - Reheating from 0 °C to 140 °C at 10 °C/min.[4]

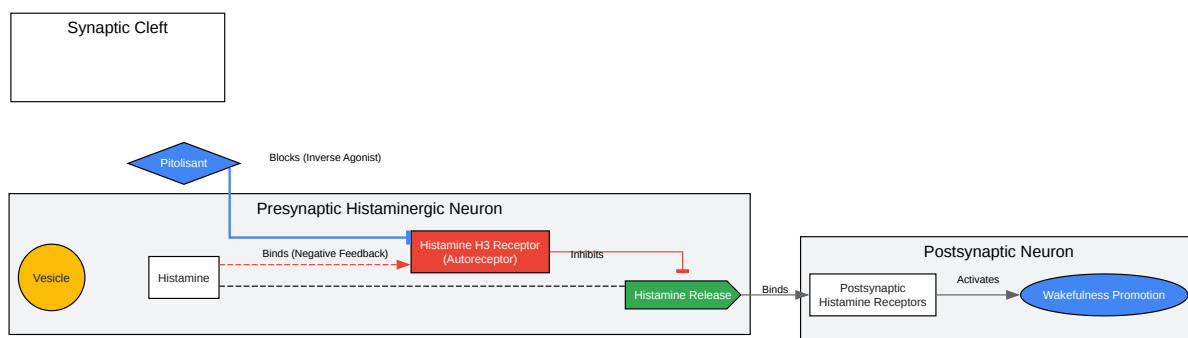
## Spectroscopic Analysis

- Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to characterize and differentiate polymorphs based on their unique spectral fingerprints, which arise from differences in their crystal lattice and molecular conformations.[1] For instance, the metastable Form III, when stabilized, can be characterized by FTIR and Raman spectroscopy.[1]

## Visualizing Key Pathways and Workflows

### Mechanism of Action: Histamine H3 Receptor Signaling

Pitolisant acts as an inverse agonist at the histamine H3 receptor, which is an autoreceptor that normally inhibits histamine release. By blocking this receptor, Pitolisant enhances histaminergic neurotransmission, promoting wakefulness.

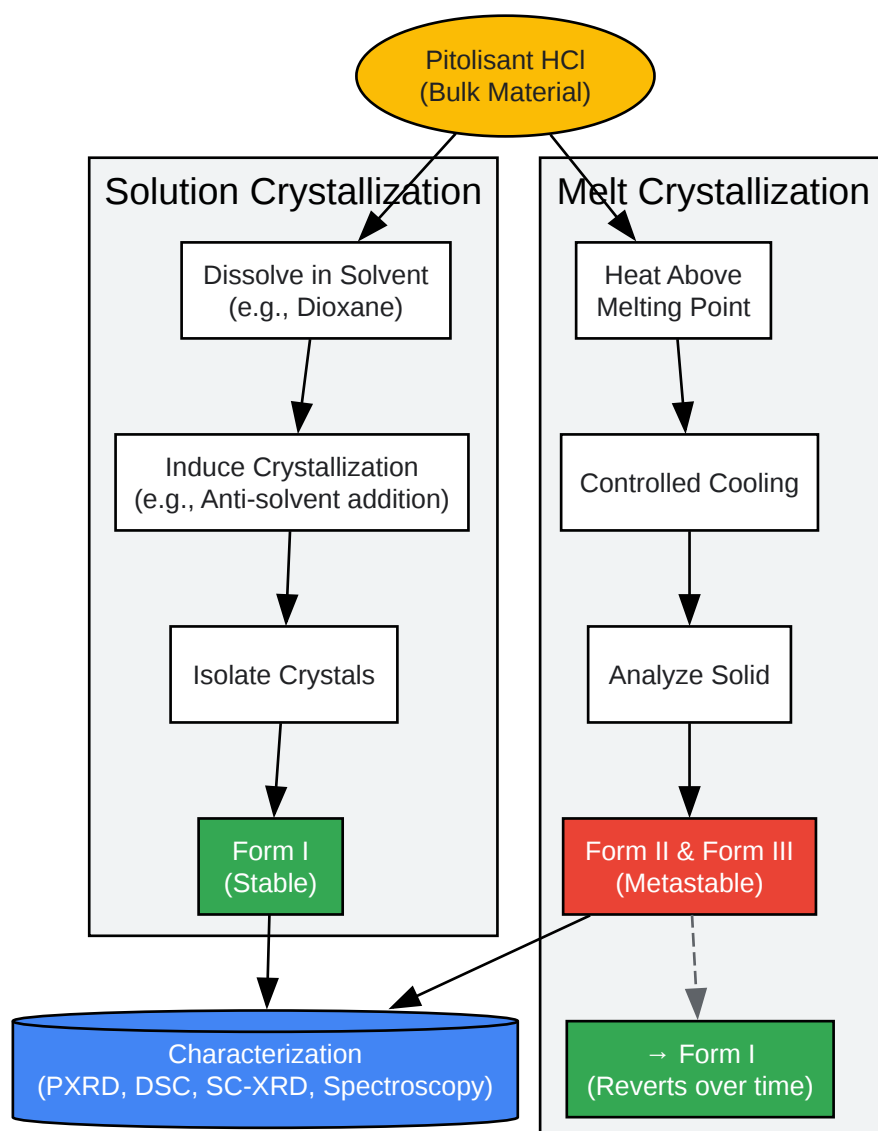


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Caption: Pitolisant blocks the inhibitory H3 autoreceptor, increasing histamine release and promoting wakefulness.

## Experimental Workflow for Polymorph Screening

The investigation of **Pitolisant hydrochloride**'s polymorphism involves two primary crystallization strategies, each exploring different thermodynamic and kinetic landscapes.



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Caption: Workflow for identifying stable (Form I) and metastable (Forms II, III) polymorphs of Pitolisant HCl.

## Conclusion

The solid-state chemistry of **Pitolisant hydrochloride** is multifaceted, with a well-defined stable crystalline form (Form I) and several metastable and hydrated forms. A thorough understanding and control of these forms are paramount for ensuring consistent drug product quality and performance. This guide has consolidated the current knowledge on the crystal structure and polymorphism of **Pitolisant hydrochloride**, providing researchers and drug



development professionals with a critical resource for formulation development, manufacturing process control, and intellectual property management. The application of a combined experimental and computational approach will continue to be invaluable in fully mapping the polymorphic landscape of this important therapeutic agent.

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